molecular formula C15H19NO4 B6461667 methyl 1-[(3-ethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate CAS No. 2549053-39-4

methyl 1-[(3-ethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate

Cat. No.: B6461667
CAS No.: 2549053-39-4
M. Wt: 277.31 g/mol
InChI Key: DOKMTNOKTZDEQC-UHFFFAOYSA-N
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Description

Methyl 1-[(3-ethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate is a pyrrolidine derivative characterized by a 5-oxo group, a methyl ester at position 3, and a benzyl substituent at position 1 bearing a 3-ethoxy group. Its synthesis typically involves esterification and alkylation steps, similar to related analogs .

Properties

IUPAC Name

methyl 1-[(3-ethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-3-20-13-6-4-5-11(7-13)9-16-10-12(8-14(16)17)15(18)19-2/h4-7,12H,3,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOKMTNOKTZDEQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)CN2CC(CC2=O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Methyl 1-(4-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylate (CAS 149505-71-5)
  • Substituent : 4-Methoxybenzyl group.
  • Key Differences: The methoxy group at the para-position (vs.
  • Synthesis: Prepared via esterification with H$2$SO$4$ in methanol, yielding 85% product .
  • Physical Properties : Higher melting point (142–143°C) compared to ethoxy analogs due to enhanced crystallinity from para-substitution .
Methyl 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate (CAS 139731-96-7)
  • Substituent : 5-Chloro-2-hydroxyphenyl group.
  • Key Differences : The chloro and hydroxyl groups introduce strong electron-withdrawing effects and hydrogen-bonding capacity, increasing polarity and solubility in aqueous media.
  • Bioactivity : Demonstrated antioxidative properties in derivatives, unlike the ethoxy analog .
Methyl 1-(3-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate
  • Substituent : 3-Hydroxyphenyl group.
  • Key Differences : The hydroxyl group enhances hydrogen-bonding interactions, leading to higher melting points (188–189°C) compared to ethoxy-substituted compounds .

Variations in Ester Groups and Core Structure

Ethyl 5-Oxopyrrolidine-3-carboxylate Derivatives
  • Example : 1-(2-Methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 407634-05-3).
  • Key Differences : Ethyl ester vs. methyl ester in the target compound reduces steric hindrance but increases lipophilicity. The methoxyethyl chain introduces conformational flexibility .
Methyl 1-[4-(Methoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylate
  • Substituent : 4-(Methoxycarbonyl)phenyl group.

Heterocyclic Hybrid Derivatives

Methyl 1-(1,3-Benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylate (CAS 1239764-72-7)
  • Substituent : Benzothiazole ring fused to pyrrolidine.

Structural and Spectral Comparisons

NMR Spectral Features

  • Target Compound : Expected aromatic protons for 3-ethoxybenzyl at δ ~6.8–7.4 (multiplet), with ethoxy CH$_2$ at δ ~4.0–4.2 (quartet) .
  • Chlorophenyl Analogs : Aromatic protons shift upfield (δ ~7.0–7.3) due to electron-withdrawing Cl .
  • Hydroxyphenyl Analogs : Broad OH signal at δ ~9.5–10.0 .

IR Spectroscopy

  • Carbonyl Stretching : All analogs show strong C=O stretches at 1660–1740 cm$^{-1}$ for the ester and ketone groups .

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